molecular formula C16H22N2O6 B558572 Boc-dap(Z)-OH CAS No. 65710-57-8

Boc-dap(Z)-OH

Cat. No. B558572
CAS RN: 65710-57-8
M. Wt: 338.36 g/mol
InChI Key: QKMSMVGTLTVHLK-LBPRGKRZSA-N
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Description

“Boc-dap(Z)-OH” is a chemical compound with the molecular formula C16H24N2O51. It is also known by other names such as “Boc-L-Dap(Z)-Ol”, “benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate”, and "SCHEMBL14497009"1. It is used for research and development purposes2.



Synthesis Analysis

The synthesis of “Boc-dap(Z)-OH” involves several steps. One method involves the Baylis–Hillman reaction, which is a reaction between N-Boc-prolinal and methyl acrylate, followed by a diastereoselective double bond hydrogenation and hydrolysis of the ester function3. Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides4.



Molecular Structure Analysis

The molecular weight of “Boc-dap(Z)-OH” is 324.37 g/mol1. The IUPAC name is "benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate"1. The InChI is “InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1” and the InChIKey is "JQIQDJDXPRRWIN-ZDUSSCGKSA-N"1.



Chemical Reactions Analysis

“Boc-dap(Z)-OH” can be involved in various chemical reactions. For instance, it can be used in the synthesis of Monomethyl auristatin E, which is an inhibitor of tubulin polymerization5.



Physical And Chemical Properties Analysis

“Boc-dap(Z)-OH” has a molecular weight of 324.37 g/mol1. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 51. It has a rotatable bond count of 91. The exact mass is 324.16852187 g/mol and the monoisotopic mass is also 324.16852187 g/mol1. The topological polar surface area is 96.9 Ų1. The heavy atom count is 231.


Scientific Research Applications

  • Synthesis of Orthogonally Protected Amino Acids : A study by Rao et al. (2006) describes the synthesis of orthogonally protected amino acids like Boc-dap(Z)-OH starting from Fmoc-Asp/Glu. This process is significant in the development of protected amino acids for peptide synthesis (Rao, Tantry, & Babu, 2006).

  • Hydrothermal Synthesis in Material Science : Wei et al. (2017) explored the hydrothermal synthesis and structural characterization of a new hybrid zinc borate incorporating dap (1,3-diaminopropane). This research contributes to the field of inorganic-organic hybrid materials (Wei et al., 2017).

  • Anticancer Applications : Drąg-Zalesińska et al. (2015) investigated the anticancer role of newly synthesized betulin derivatives, including Boc-l-Dap(Boc)-OH. This study highlights the potential of these compounds in treating epidermoid carcinoma (Drąg-Zalesińska et al., 2015).

  • Photocatalytic Applications : Zhu et al. (2019) discussed the construction of a Bi2O2CO3/Bi4O5Br2 heterostructure, using BOC (Bi2O2CO3), for enhanced photocatalytic activity. This research is significant for environmental remediation and energy applications (Zhu et al., 2019).

  • Peptide Synthesis and Labeling : Shen et al. (2013) reported on the use of orthogonally protected Boc-dap in peptide synthesis and labeling with [(99m)Tc(OH2)3(CO)3]+, demonstrating its potential in developing radiopharmaceuticals (Shen et al., 2013).

  • Polymer-Albumin Conjugate for Drug Delivery : Dağ et al. (2015) synthesized a polymer-albumin conjugate using Boc protected 1,3-diaminopropan-2-yl acrylate (Ac-DAP-Boc) for the delivery of macromolecular platinum drugs, showcasing applications in targeted cancer therapy (Dağ et al., 2015).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSMVGTLTVHLK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984255
Record name 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-dap(Z)-OH

CAS RN

65710-57-8
Record name 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Miyazaki, Y Fujisawa, K Shiotani, Y Fujita… - Chemical and …, 2005 - jstage.jst.go.jp
1, 2-Dihydropyrazin-2-one derivatives, which have two aminoalkyl groups at the positions 3 and 6, were found to be efficient tools for the construction of potent, selective and long-acting …
Number of citations: 2 www.jstage.jst.go.jp
Y Peng, H Sun, S Wang - Tetrahedron letters, 2006 - Elsevier
N-Boc-1,5-diazabicyclo[6,3,0] dodecane amino acid tert-butyl ester (3), designed as a novel dipeptide reverse-turn mimetic, was synthesized in a concise method from the known …
Number of citations: 16 www.sciencedirect.com
R Ali, S Singh, W Haq - Current Medicinal Chemistry, 2018 - ingentaconnect.com
Background: Smac mimetics (also known as IAP antagonist) are a new class of targeted drugs having a goal to suppress the IAPs, reestablishing the apoptotic pathways and inducing …
Number of citations: 14 www.ingentaconnect.com
M Aeluri, S Chamakuri, B Dasari, SKR Guduru… - Chemical …, 2014 - ACS Publications
There is growing interest within the pharmaceutical community to undertake biological targets that involve protein− protein 1 and, in general, biomacromolecular interactions 2 (PPI or …
Number of citations: 92 pubs.acs.org
H Sakamotol, K Tanimural, Y Shimohigashi… - Peptide …, 1991 - Chemical Society.
Number of citations: 0

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